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molecular formula C13H19BrO B8303267 2-(3-Bromo-5-(tert-butyl)phenyl)propan-2-ol

2-(3-Bromo-5-(tert-butyl)phenyl)propan-2-ol

Cat. No. B8303267
M. Wt: 271.19 g/mol
InChI Key: LYVGLGIUUNHMKI-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of 1,3-dibromo-5-tert-butylbenzene (404 mg) in dry THF (10 mL) was added n-BuLi (0.84 mL) at −78° C. and after 20 min, acetone was added dropwise to the above solution at −78° C. and the mixture was stirred at this temperature for 30 min and at rt for 1 h, diluted with sat. NH4Cl and extracted with EA (3×30 mL). The organic layer was dried over Na2SO4, evaporated and purified by CC to give compound P23a (380 mg, 70%) as a white solid.
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([Br:12])[CH:3]=1.[Li]CCCC.[CH3:18][C:19]([CH3:21])=[O:20]>C1COCC1.[NH4+].[Cl-]>[Br:12][C:4]1[CH:3]=[C:2]([C:19]([OH:20])([CH3:21])[CH3:18])[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
404 mg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C(C)(C)C)Br
Name
Quantity
0.84 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 30 min and at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by CC
CUSTOM
Type
CUSTOM
Details
to give compound P23a (380 mg, 70%) as a white solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=C(C=C(C1)C(C)(C)C)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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